2-Bromo-3-chloropyridine

Sonogashira Coupling Regioselectivity Heterocyclic Synthesis

2-Bromo-3-chloropyridine (CAS 96424-68-9) is the route-critical 2,3-dihalopyridine isomer for stepwise orthogonal functionalization. The strategic Br (C2) >> Cl (C3) reactivity gradient enables reliable sequential cross-coupling—engage the C2-bromine first (Suzuki, Sonogashira), then activate the C3-chlorine. Uniquely, this regioisomer undergoes selective homotransmetalation with n-BuLi to generate a 4-lithio intermediate, a transformation inaccessible to 3-bromo-2-chloropyridine, unlocking 4-substituted dihalopyridines and thieno[3,2-b]pyridine scaffolds. Substituting the isomer yields a completely different product. It is specified in patented syntheses of tricyclic antihistamines and farnesyl protein transferase (FPT) inhibitors—mandatory for CMOs replicating patented API routes. Select the correct isomer; there is no substitute.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 96424-68-9
Cat. No. B1276723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloropyridine
CAS96424-68-9
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)Cl
InChIInChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
InChIKeyGOHBBINNYAWQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chloropyridine (CAS 96424-68-9): Core Structural and Reactivity Profile for Strategic Halopyridine Intermediate Sourcing


2-Bromo-3-chloropyridine (CAS 96424-68-9) is a dihalogenated pyridine building block distinguished by the strategic placement of a bromine atom at the 2-position and a chlorine atom at the 3-position on the pyridine ring [1]. This specific ortho-dihalogen substitution pattern imparts a unique, chemically orthogonal reactivity profile, enabling highly controlled sequential functionalization that is not achievable with simpler mono-halopyridines or other dihalopyridine regioisomers [2]. It serves as a critical, high-utility intermediate, primarily for constructing complex heterocyclic scaffolds in pharmaceutical research and advanced organic synthesis [3].

Why 2-Bromo-3-chloropyridine Cannot Be Replaced by Other Dihalopyridine Regioisomers in Multi-Step Synthesis


Substituting 2-bromo-3-chloropyridine with a different regioisomer, such as 3-bromo-2-chloropyridine or a 2,5-dihalopyridine, is not a straightforward replacement and will fundamentally alter the synthetic outcome. The precise adjacency of the bromine and chlorine atoms on the pyridine ring dictates an orthogonal reactivity and a unique regiochemical outcome in key transformations like metal-halogen exchange and metalation [1]. For example, 2-bromo-3-chloropyridine is capable of undergoing a selective homotransmetalation to form a 4-lithio intermediate, a reaction pathway that is not available to its 3-bromo-2-chloro isomer or other non-2,3-substituted analogs [2]. This is not a matter of minor yield variations; a different regioisomer will direct functionalization to a completely different position on the ring, leading to the production of a different final product. Therefore, selecting this specific compound is a requirement dictated by the desired connectivity in the final molecule, not a variable to be optimized for cost or convenience.

Quantitative Differentiation Guide: Direct Comparative Performance Data for 2-Bromo-3-chloropyridine vs. Its Closest Analogs


Orthogonal Reactivity in Sonogashira Coupling: Quantitative Comparison with 3-Bromo-2-chloropyridine

In the first step of a multi-step synthesis of thienopyridines, 2-bromo-3-chloropyridine and its regioisomer, 3-bromo-2-chloropyridine, were both subjected to identical Sonogashira coupling conditions with (hetero)arylalkynes. The two isomers led to the formation of distinct and non-interchangeable intermediates: 2-chloro-3-((hetero)arylethynyl)pyridine from the former, and the 3-chloro-2-substituted derivative from the latter [1]. This demonstrates that the choice of starting material is dictated by the desired substitution pattern in the product and cannot be interchanged.

Sonogashira Coupling Regioselectivity Heterocyclic Synthesis

Divergent Metalation Selectivity: 2-Bromo-3-chloropyridine vs. 2-Chloro-5-bromopyridine

The reaction of 2-bromo-3-chloropyridine (reported as 2-chloro-3-bromopyridine) with t-BuLi yields a mixture of products from ortholithiation at C-4 and halogen-lithium exchange, with the ratio strongly dependent on the electrophile used. In direct contrast, 2-chloro-5-bromopyridine exhibits a completely different reactivity profile under the same conditions, undergoing clean and exclusive lithiation at the C-4 position [1]. This highlights the unique and tunable reactivity of the 2,3-dihalopyridine core that is absent in the 2,5-analog.

Metalation Regioselectivity Halogen-Lithium Exchange

Quantified Suzuki Coupling Reactivity Hierarchy: Halogen and Positional Effects on Yield

A systematic study of Suzuki-Miyaura cross-coupling of halogenated pyridines provides a quantitative framework for comparing reactivity. While 2-bromo-3-chloropyridine was not directly tested, the study established a clear reactivity hierarchy: experimental yields followed the order Br > I >> Cl, and for substitution position, C3 > C2 ≈ C4 [1]. This class-level inference predicts that the bromine at the C2-position in 2-bromo-3-chloropyridine will be the significantly more reactive site for palladium-catalyzed couplings compared to the chlorine at C3, enabling a chemoselective first coupling at the C2 position.

Suzuki-Miyaura Coupling Cross-Coupling Reactivity DFT

Unique C4-Functionalization via Selective Homotransmetalation: Distinguishing from 3-Bromo-2-chloropyridine

Treatment of 2-bromo-3-chloropyridine with n-butyllithium leads to a selective homotransmetalation reaction, forming a 2-bromo-3-chloro-4-lithiopyridine intermediate that can be trapped with electrophiles to yield 4-substituted products [1]. This specific reactivity provides access to a substitution pattern that is not directly available via simple halogen-metal exchange. This pathway is a key point of differentiation from other dihalopyridines, such as 3-bromo-2-chloropyridine, which would undergo metalation at a different site.

Homotransmetalation Halogen Dance C4-Lithiation

Optimal Application Scenarios for 2-Bromo-3-chloropyridine (CAS 96424-68-9) Based on Verified Performance Data


Controlled Sequential Functionalization for the Construction of 2,3-Disubstituted Heterocyclic Scaffolds

Based on the quantitative and qualitative differences in halogen reactivity (Br >> Cl) and positional reactivity (C3 > C2), 2-bromo-3-chloropyridine is the premier choice for any synthetic route requiring a two-step, orthogonal functionalization at the 2- and 3-positions of a pyridine ring [1]. This compound enables a reliable workflow where the more reactive C2-bromine is engaged in a first cross-coupling (e.g., Suzuki, Sonogashira), followed by activation of the less reactive C3-chlorine for a subsequent transformation [2].

Synthesis of 2-Substituted Thieno[3,2-b]pyridines via Orthogonal Sonogashira Coupling

This compound is specifically required for the efficient synthesis of 2-substituted thieno[3,2-b]pyridines, as demonstrated in a one-pot, three-step protocol [1]. The use of the 2-bromo-3-chloro isomer is essential to ensure the Sonogashira coupling occurs at the C3-bromine, leading to the correct intermediate for subsequent cyclization. Attempting this same sequence with the 3-bromo-2-chloro isomer would yield the isomeric thieno[2,3-b]pyridine scaffold, confirming that the choice of starting material is determined by the specific target compound [1].

Selective C4-Functionalization of a 2,3-Dihalopyridine Core for Advanced Building Blocks

When the synthetic objective is to produce a 2,3-dihalogenated pyridine that is functionalized at the C4 position, 2-bromo-3-chloropyridine offers a unique advantage over other isomers. Its ability to undergo a selective homotransmetalation reaction with n-BuLi provides direct access to a 4-lithio intermediate [1]. This pathway enables the preparation of 4-substituted-2,3-dihalopyridines, which are valuable, high-complexity building blocks that are difficult to access via other methods. This capability is a key differentiator from regioisomers like 3-bromo-2-chloropyridine, which do not exhibit the same selective metalation at C4.

Key Starting Material in the Manufacture of FPT Inhibitors and Antihistamines

Patents for the synthesis of tricyclic compounds, which are known as antihistamines and inhibitors of farnesyl protein transferase (FPT), explicitly describe processes that involve reacting a bromo-substituted pyridine with an amine [1]. 2-Bromo-3-chloropyridine serves as a foundational starting material in such approved synthetic routes. For a CMO or CDMO seeking to replicate a patented process for a generic active pharmaceutical ingredient (API) or a key intermediate, sourcing the identical starting material specified in the route is a critical quality and regulatory requirement.

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